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molecular formula C11H15NO4 B3109218 6-(2-Isopropoxyethoxy)nicotinic acid CAS No. 1707719-07-0

6-(2-Isopropoxyethoxy)nicotinic acid

Cat. No. B3109218
M. Wt: 225.24 g/mol
InChI Key: LXSGSRFZFRXXKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08143408B2

Procedure details

The title compound was synthesized as described for Intermediate example I-92 in 51% yield starting from ethyl 6-chloronicotinate and 2-isopropoxyethanol; 1H NMR (400 MHz, DMSO-d6) δ ppm 8.70 (dd, 1 H), 8.13 (dd, 1 H), 6.91 (dd, 1 H), 4.39-4.43 (m, 2 H), 3.67-3.71 (m, 2 H), 3.55-3.65 (m, 1 H), 1.09 (d, 6 H); MS (APPI/APCI) m/z 226[M+H+].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
51%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8]CC)=[O:7])=[CH:4][N:3]=1.[CH:13]([O:16][CH2:17][CH2:18][OH:19])([CH3:15])[CH3:14]>>[CH:13]([O:16][CH2:17][CH2:18][O:19][C:2]1[CH:12]=[CH:11][C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]=1)([CH3:15])[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C(=O)OCC)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OCCOC1=NC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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